

# Application Notes and Protocols for SAR107375 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SAR107375**, also known as atopaxar, is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor for thrombin on the surface of human platelets.[1] [2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a critical step in the process of platelet aggregation and thrombus formation.[3] By competitively inhibiting PAR-1, **SAR107375** effectively blocks thrombin-induced platelet aggregation.[4] This makes it a valuable tool for research into the mechanisms of thrombosis and hemostasis, as well as a potential therapeutic agent for the prevention of atherothrombotic events.

These application notes provide a comprehensive overview of the use of **SAR107375** in in vitro platelet aggregation assays, including detailed protocols for light transmission aggregometry (LTA), data interpretation, and visualization of the relevant biological pathways and experimental workflows.

## **Mechanism of Action of SAR107375**

Thrombin, a serine protease, activates platelets by cleaving the N-terminal exodomain of the PAR-1 receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating a signaling cascade.[3][5] This intracellular signaling involves the activation of G-proteins (Gq, G12/13, and Gi), leading to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, the



conformational change of the glycoprotein IIb/IIIa receptor.[5][6] The activated GPIIb/IIIa receptor binds fibrinogen, cross-linking platelets and leading to aggregation.[6]

**SAR107375** is a non-peptide, orally active small molecule that acts as a competitive antagonist at the PAR-1 receptor. It prevents the "tethered ligand" from binding and initiating the signaling cascade, thereby inhibiting platelet activation and aggregation induced by thrombin.[4]

## **Quantitative Data Summary**

The inhibitory effect of **SAR107375** on platelet aggregation has been evaluated in clinical trials. The following tables summarize the in vivo efficacy of atopaxar in inhibiting thrombin receptoractivating peptide (TRAP)-induced platelet aggregation.

Table 1: Inhibition of Platelet Aggregation by Atopaxar in Patients with Acute Coronary Syndromes (LANCELOT-ACS study)

| Atopaxar Dose | Mean Inhibition of Platelet<br>Aggregation (IPA) at 1-3<br>hours post-dose | Percentage of Subjects<br>with >80% IPA at 3-6 hours<br>post-dose |
|---------------|----------------------------------------------------------------------------|-------------------------------------------------------------------|
| 50 mg         | 74%                                                                        | 90-100%                                                           |
| 100 mg        | 74%                                                                        | 90-100%                                                           |
| 200 mg        | 74%                                                                        | 90-100%                                                           |

Table 2: Dose-Dependent Inhibition of Platelet Aggregation by Atopaxar During Maintenance Dosing (Week 12)

| Atopaxar Dose | Predose Mean Inhibition of Platelet<br>Aggregation (IPA) |
|---------------|----------------------------------------------------------|
| 50 mg         | 66.5%                                                    |
| 100 mg        | 71.5%                                                    |
| 200 mg        | 88.9%                                                    |



## **Experimental Protocols**

# Light Transmission Aggregometry (LTA) for Assessing SAR107375 Activity

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function and is the recommended method for evaluating the inhibitory effect of **SAR107375**.[7] [8] The principle of LTA is based on measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

### Materials:

- SAR107375 (Atopaxar)
- Thrombin or Thrombin Receptor-Activating Peptide (TRAP) as an agonist
- Human whole blood collected in 3.2% sodium citrate
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Saline solution
- Light Transmission Aggregometer
- Calibrated pipettes
- Cuvettes with stir bars

#### Protocol:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
  - Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
  - To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.



- o Carefully transfer the supernatant (PRP) to a new tube.
- To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.
- Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline.
- Preparation of SAR107375 and Agonist Solutions:
  - Prepare a stock solution of SAR107375 in a suitable solvent (e.g., DMSO) and then make serial dilutions in saline to achieve the desired final concentrations for the assay.
  - $\circ$  Prepare a stock solution of the agonist (e.g., TRAP at a final concentration of 15  $\mu$ M) in saline.
- Platelet Aggregation Assay:
  - Adjust the platelet count in the PRP to a standardized concentration (typically 2.5 x 10<sup>8</sup> platelets/mL) using PPP if necessary.
  - Pipette 450 μL of PRP into an aggregometer cuvette containing a stir bar.
  - Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.
  - Add 50 μL of the SAR107375 solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).
  - Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
  - $\circ$  Initiate the recording and add 50 µL of the agonist (TRAP) to the cuvette.
  - Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
- Data Analysis:



- The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from the baseline.
- Calculate the percentage inhibition of platelet aggregation for each concentration of SAR107375 using the following formula:
  - % Inhibition = [1 (Maximal Aggregation with SAR107375 / Maximal Aggregation with Vehicle)] x 100
- To determine the IC50 value (the concentration of SAR107375 that inhibits 50% of the platelet aggregation), plot the percentage inhibition against the logarithm of the SAR107375 concentration and fit the data to a sigmoidal dose-response curve.

# Visualizations Signaling Pathway of Thrombin-Induced Platelet Aggregation via PAR-1



Click to download full resolution via product page

Caption: Signaling pathway of thrombin-induced platelet aggregation via PAR-1 and the inhibitory action of **SAR107375**.



# **Experimental Workflow for Evaluating SAR107375 using Light Transmission Aggregometry**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atopaxar. A novel player in antiplatelet therapy? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for SAR107375 in Platelet Aggregation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374944#application-of-sar107375-in-platelet-aggregation-assays]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com